

The JNK Inhibitor SP600125: A Technical Guide for Immunological Research

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Compound of Interest

Compound Name: SP600125

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SP600125 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a critical signaling molecule in the intricate network of inflammatory and immune responses. This technical guide provides a comprehensive overview of the function of **SP600125** in immunological studies, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action

SP600125 is a reversible, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).^[1] By binding to the ATP-binding site of JNK, **SP600125** prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.^{[1][2]} The activation of the JNK signaling pathway is a key event in the cellular response to a variety of stressors, including pro-inflammatory cytokines, bacterial lipopolysaccharide (LPS), and antigen receptor engagement in immune cells.^{[1][3]} Inhibition of this pathway by **SP600125** leads to the modulation of gene expression, primarily through the suppression of the transcription factor Activator Protein-1 (AP-1), which is composed of c-Jun and c-Fos heterodimers.^{[4][5]} This ultimately results in a broad anti-inflammatory and immunomodulatory effect.

Quantitative Effects on Immunological Parameters

The inhibitory effects of **SP600125** on various immunological parameters have been quantified in numerous studies. The following tables summarize key IC₅₀ values for cytokine inhibition

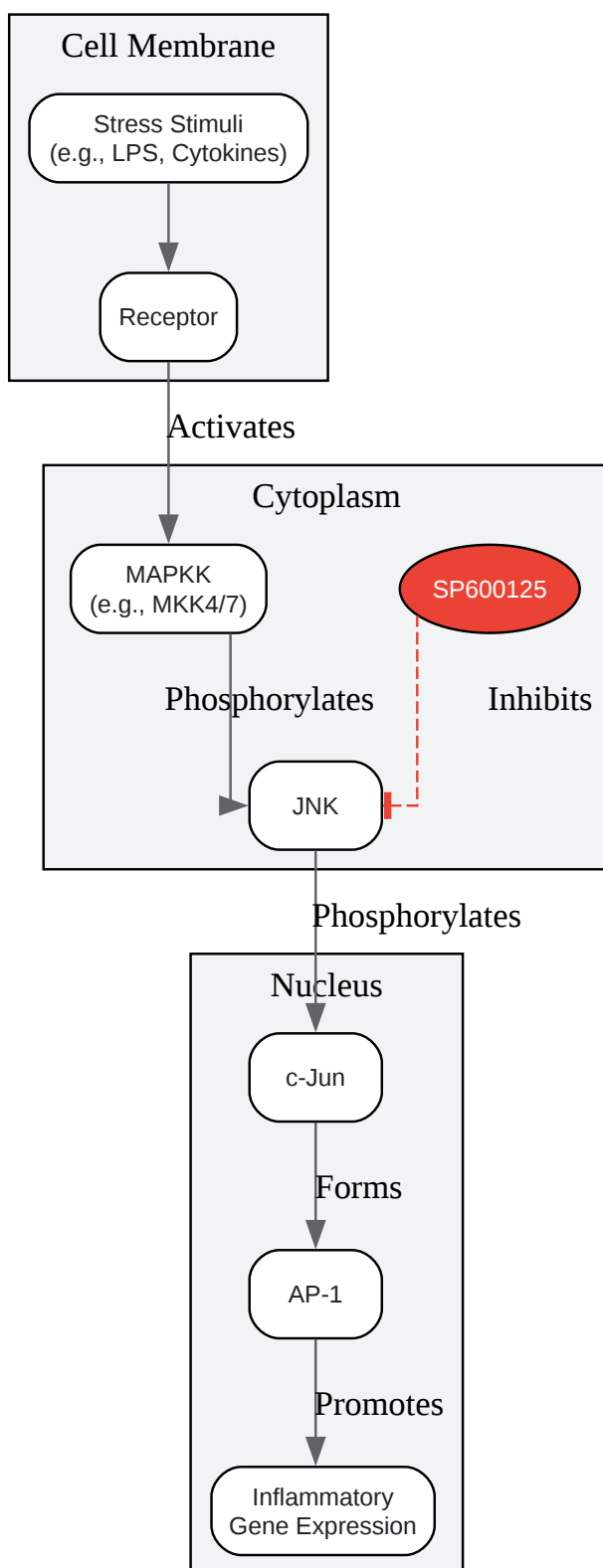
and provide examples of effective doses in in-vivo models.

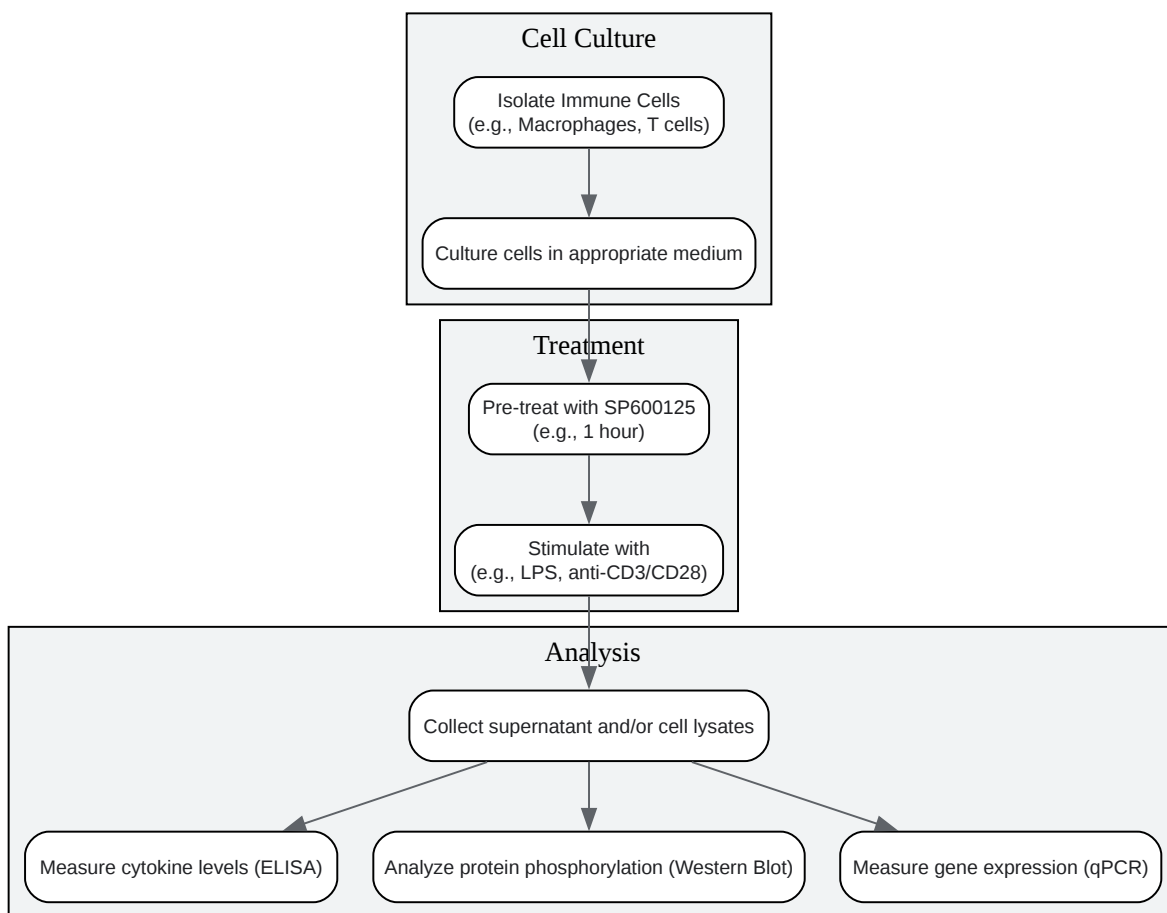
Cell Type	Stimulant	Cytokine/Parameter Inhibited	IC50 Value	Reference
Jurkat T cells	PMA + Phytohemagglutinin	IL-2 Expression	6 μ M	[1]
Jurkat T cells	PMA + Phytohemagglutinin	IFN- γ Expression	7 μ M	[1]
Human CD4+ T cells (Th1)	-	IL-2 Expression	5 μ M	[1]
Human CD4+ T cells (Th1)	-	IFN- γ Expression	7-12 μ M	[1]
Human CD4+ T cells (Th1)	-	TNF- α Expression	7-12 μ M	[1]
Human Monocytes (CD14+)	LPS	COX-2 mRNA	5 μ M	[1]
Human Monocytes (CD14+)	LPS	TNF- α mRNA	10 μ M	[1]
Murine J774 Macrophages	LPS	c-Jun Phosphorylation	5-10 μ M	[2]

Animal Model	Disease Model	SP600125 Dosage	Route of Administration	Observed Effect	Reference
CD-1 Mice	LPS-induced Endotoxemia	30 mg/kg	Oral	Significant inhibition of serum TNF- α	[1] [6]
CD-1 Mice	LPS-induced Endotoxemia	15 or 30 mg/kg	Intravenous	Significant inhibition of serum TNF- α	[1] [6]
Mice	DSS-induced Colitis	20 mg/kg	-	Reduced histological damage and inflammatory cell infiltrate	[4]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of **SP600125** and its application in a typical experimental setting, the following diagrams are provided.





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